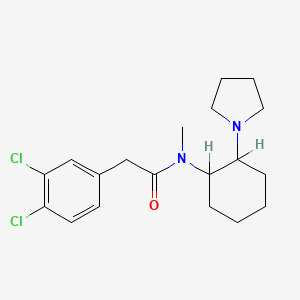

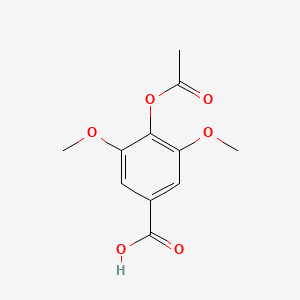

Acide 4-acétoxy-3,5-diméthoxybenzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-acetoxy-3,5-dimethoxybenzoic acid often involves multi-step chemical processes that may include nitration, methoxyl substitution, reduction of NO2, diazotisation, and reduction steps to introduce the specific functional groups into the benzene ring. For example, 3,5-dimethoxy-2,4-difluorobenzoic acid, a related compound, is synthesized from 2,3,4,5-tetrafluorobenzoic acid in moderate yield through a series of chemical transformations including nitration and methoxyl substitution (Zhang et al., 2017).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including 4-acetoxy-3,5-dimethoxybenzoic acid, is crucial for their chemical behavior and interactions. X-ray crystallography studies reveal that these molecules can crystallize in various forms, with hydrogen bonding playing a significant role in their crystal structure stabilization. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a structurally related compound, crystallizes as hydrogen-bonded dimers with specific dihedral angles for its substituent groups, indicating a planar phenyl moiety at the core of its structure (Jedrzejas et al., 1995).

Chemical Reactions and Properties

Benzoic acid derivatives undergo a variety of chemical reactions, including esterification, acylation, and oxidative polymerization, depending on their functional groups. The presence of acetoxy and dimethoxy groups in 4-acetoxy-3,5-dimethoxybenzoic acid suggests its participation in reactions like esterification and oxidative polymerization. Esterification reactions are particularly relevant, as seen in the synthesis of 4-acetoxymethylbenzimidazoles, demonstrating the role of acetoxy groups in facilitating such transformations (Utaka et al., 1977).

Physical Properties Analysis

The physical properties of 4-acetoxy-3,5-dimethoxybenzoic acid, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. Benzoic acid derivatives exhibit varied solubilities in different solvents, which can be significantly affected by substitutions on the benzene ring. The solubility of related compounds like 4-acetoxybenzoic acid in ethanol demonstrates how functional groups affect physical properties (Wang & Zhang, 2009).

Chemical Properties Analysis

The chemical properties of 4-acetoxy-3,5-dimethoxybenzoic acid, including reactivity with various chemical reagents, acid-base behavior, and participation in chemical synthesis, are pivotal for its applications in chemical research. The acetoxy and dimethoxy groups play crucial roles in determining its reactivity patterns, such as nucleophilic substitution reactions and participation in the synthesis of heterocyclic compounds (Warkentin, 2009).

Applications De Recherche Scientifique

Analyse de la structure cristalline

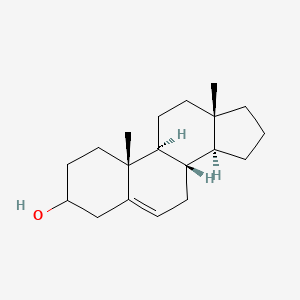

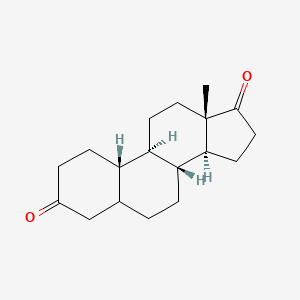

Le composé « Acide 4-acétoxy-3,5-diméthoxybenzoïque » a été utilisé dans l'étude des structures cristallines {svg_1} {svg_2}. La structure cristalline de son ester méthylique, le 4-acétoxy-3,5-diméthoxybenzoate de méthyle, a été analysée en détail {svg_3} {svg_4}. Ce type de recherche est crucial dans le domaine de la science des matériaux et de la chimie car il aide à comprendre l'arrangement moléculaire et les interactions intermoléculaires au sein du cristal.

Synthèse d'autres composés

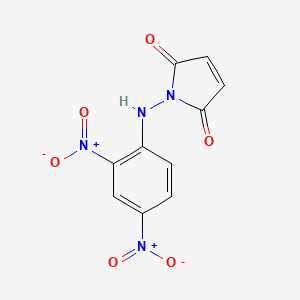

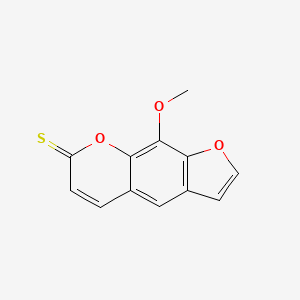

“this compound” peut être utilisé comme réactif pour la synthèse d'autres composés {svg_5} {svg_6}. Par exemple, il peut être utilisé dans la synthèse de la 5,7-diméthoxy-3,4-diphénylisocoumarine par couplage avec le diphénylacétylène {svg_7} {svg_8}. Ce type de recherche est important dans le domaine de la chimie organique et des produits pharmaceutiques.

Étude de la sulfénylation des protéines

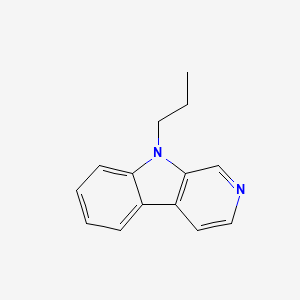

Une autre application de “this compound” est l'étude de la sulfénylation des protéines {svg_9} {svg_10}. Il peut être utilisé pour synthétiser la Biotine dimedone, un réactif utilisé dans l'étude de la sulfénylation des protéines {svg_11} {svg_12}. Ce type de recherche est important dans le domaine de la biochimie et de la biologie moléculaire.

Propriétés

IUPAC Name |

4-acetyloxy-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-6(12)17-10-8(15-2)4-7(11(13)14)5-9(10)16-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJHIZHVFWVWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280069 | |

| Record name | 4-(acetyloxy)-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6318-20-3 | |

| Record name | NSC15296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(acetyloxy)-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL SYRINGIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)

![N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B1204555.png)

![3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1204556.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)

![2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid ethyl ester](/img/structure/B1204558.png)

![N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B1204560.png)

![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)